molecular formula C22H20O2S B12552404 1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene CAS No. 167355-17-1

1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene

Cat. No.: B12552404
CAS No.: 167355-17-1
M. Wt: 348.5 g/mol
InChI Key: AQZHDBHVKNISCQ-JOCHJYFZSA-N
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Description

1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene is an organic compound that features a complex structure with multiple benzene rings and a sulfonyl group

Preparation Methods

The synthesis of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives and sulfonyl chlorides.

    Reaction Conditions: The key step involves the reaction of a benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with another benzene derivative under conditions that promote the formation of the final product. This may involve the use of catalysts such as palladium or nickel complexes.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced sulfonyl derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings are substituted with various functional groups using reagents such as halogens, nitrating agents, or alkylating agents.

    Addition: Addition reactions can occur at the double bond in the prop-1-ene moiety, leading to the formation of saturated derivatives.

Scientific Research Applications

1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene has several scientific research applications:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The compound’s benzene rings can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene can be compared with other similar compounds:

    1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene: This compound contains additional functional groups, such as hydroxyl or amino groups, which can significantly alter its reactivity and applications.

    1,1’-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene:

Properties

CAS No.

167355-17-1

Molecular Formula

C22H20O2S

Molecular Weight

348.5 g/mol

IUPAC Name

1-[(1R)-1,3-diphenylprop-2-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C22H20O2S/c1-18-12-15-21(16-13-18)25(23,24)22(20-10-6-3-7-11-20)17-14-19-8-4-2-5-9-19/h2-17,22H,1H3/t22-/m1/s1

InChI Key

AQZHDBHVKNISCQ-JOCHJYFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H](C=CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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